N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide: is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a tetrazole ring, a cyclopentyl group, and a dimethoxybenzamido moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Amidation Reaction: The tetrazole intermediate is then subjected to an amidation reaction with 2,3-dimethoxybenzoic acid to form the benzamido derivative.
Cyclopentyl Substitution: Finally, the cyclopentyl group is introduced through a substitution reaction using cyclopentylamine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted products with new functional groups.
Scientific Research Applications
N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives, such as:
- N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-carboxylate
- N-cyclopentyl-2-(4-(2,3-dimethoxybenzamido)phenyl)-2H-tetrazole-5-thioamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-[(2,3-dimethoxybenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-31-18-9-5-8-17(19(18)32-2)21(29)23-15-10-12-16(13-11-15)28-26-20(25-27-28)22(30)24-14-6-3-4-7-14/h5,8-14H,3-4,6-7H2,1-2H3,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWMLLWYYDXYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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